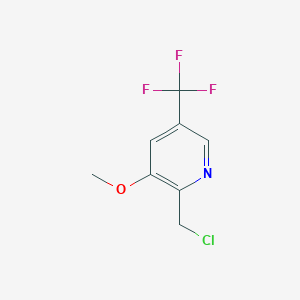

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C8H7ClF3NO |

|---|---|

Molekulargewicht |

225.59 g/mol |

IUPAC-Name |

2-(chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-2-5(8(10,11)12)4-13-6(7)3-9/h2,4H,3H2,1H3 |

InChI-Schlüssel |

QCMSYAUFJNBCQA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine typically involves the selective chlorination of a methyl group on a pyridine ring substituted with methoxy and trifluoromethyl groups. The key synthetic challenge is achieving high selectivity for chlorination at the chloromethyl position without affecting other sensitive substituents.

Radical Chlorination Method Using Electrophilic Chlorinating Reagents

A robust and industrially viable preparation method involves radical chlorination of the corresponding methyl precursor, 2-methyl-3-methoxy-5-(trifluoromethyl)pyridine , using an electrophilic chlorinating reagent in the presence of radical initiators and nitroxide radical precursors. This method is adapted from related pyridine derivatives such as 2-methyl-3-trifluoromethylpyridine, with modifications to accommodate the methoxy substituent.

Reaction Scheme

- Starting material: 2-methyl-3-methoxy-5-(trifluoromethyl)pyridine

- Reagents: Electrophilic chlorinating reagent (e.g., N-chlorosuccinimide), radical initiator (e.g., azobisisobutyronitrile), nitroxide radical precursor (e.g., N-hydroxysuccinimide)

- Solvent: Organic solvents such as dichloroethane, dichloromethane, or acetonitrile

- Conditions: Heating at 50-100 °C under stirring

Reaction Details and Optimization

| Parameter | Range/Options | Notes |

|---|---|---|

| Electrophilic chlorinating reagent | N-chlorosuccinimide, N-chlorophthalimide, trichloroisocyanuric acid | N-chlorosuccinimide preferred for selectivity |

| Radical initiator | Azobisisobutyronitrile, benzoyl peroxide, 2,3-dichloro-5,6-dicyan-p-benzoquinone | Azobisisobutyronitrile commonly used |

| Nitroxide radical precursor | N-hydroxysuccinimide, N-hydroxyisoindole-1,3-dione, 1-hydroxy-benzotriazole | N-hydroxysuccinimide effective |

| Molar ratio (chlorinating reagent : substrate : initiator : precursor) | 1:2 to 5 : 0.005 to 0.015 : 0.05 to 0.15 | Optimized for yield and selectivity |

| Temperature | 50-100 °C | Mild to moderate heating |

| Reaction time | Short (typically few hours) | Efficient conversion |

| Solvent | Dichloroethane, dichloromethane, acetonitrile | Choice affects solubility and reaction rate |

Mechanistic Insights

The chlorination proceeds via a radical chain mechanism initiated by the radical initiator, generating chlorine radicals from the electrophilic chlorinating reagent. The nitroxide radical precursor acts to moderate radical concentration, improving selectivity and reducing side reactions. This method benefits from mild conditions and short reaction times, making it suitable for scale-up and industrial production.

Purification

Post-reaction, the organic solvent is removed by rotary evaporation. The crude product is purified by column chromatography to isolate high-purity 2-(chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine.

Alternative High-Temperature Chlorination Methods

Some literature reports use high-temperature gas-phase chlorination of methyl-substituted pyridines with chlorine gas in the presence of metal catalysts (e.g., cobalt chloride). However, these methods are less selective and more challenging to control for complex substituted pyridines like 2-(chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine due to potential over-chlorination and degradation of sensitive groups.

Fluorination and Trifluoromethylation Considerations

While the trifluoromethyl group is typically introduced prior to chloromethylation, some methods involve fluorination steps on chlorinated intermediates. These steps require careful control of fluorinating reagents (e.g., anhydrous HF) and conditions to preserve the methoxy group and avoid side reactions.

Summary Table of Preparation Methods

| Method Type | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Radical Chlorination (Preferred) | N-chlorosuccinimide, azobisisobutyronitrile, N-hydroxysuccinimide; 50-100 °C; organic solvent | High selectivity, mild conditions, scalable | Requires careful control of radical species |

| High-Temperature Gas-Phase Chlorination | Chlorine gas, cobalt chloride catalyst; high temperature | Potentially direct chlorination | Low selectivity, risk of over-chlorination |

| Fluorination of Chlorinated Intermediates | Anhydrous HF, fluorinating agents | Enables trifluoromethylation | Harsh conditions, sensitive to substituents |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes substitution with nucleophiles (e.g., amines, thiols, alkoxides). For example:

-

Reagents : Sodium azide (NaN₃), potassium thiocyanate (KSCN), or alkoxide ions.

-

Conditions : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

-

Products : Azido, thiocyanato, or alkoxy derivatives, depending on the nucleophile.

This reactivity is analogous to similar halomethylpyridines, where the chloromethyl group serves as a leaving group .

Electrophilic Aromatic Substitution

-

Reagents : Nitric acid, sulfonic acid, or halogens.

-

Conditions : Acidic or basic media, depending on the electrophile.

-

Products : Substituted derivatives at positions influenced by substituent effects.

Oxidation and Reduction Reactions

-

Oxidation :

The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate, KMnO₄) . -

Reduction :

The pyridine ring may undergo hydrogenation under catalytic hydrogenation (H₂/Pd), though the trifluoromethyl group typically resists reduction .

Cross-Coupling and Alkylation Reactions

-

Cross-Coupling :

Palladium-catalyzed reactions (e.g., Suzuki, Heck) are feasible if a halide is present on the ring. The chloromethyl group could enable such transformations under optimized conditions . -

Alkylation :

The pyridine ring may react with alkylating agents (e.g., alkyl halides) under specific conditions, though steric hindrance from substituents may limit reactivity .

Pharmaceutical Intermediates

Derivatives of this compound may serve as precursors for drugs targeting pain management (e.g., TRPA1 inhibitors) or respiratory diseases, leveraging the trifluoromethyl group’s lipophilicity .

Reaction Conditions and Products

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains . The exact pathways and molecular targets vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5)

- Structural Differences : Replaces the methoxy group (position 3) with chlorine.

- Impact : The electron-withdrawing chlorine increases electrophilicity at position 3 but reduces solubility compared to the methoxy analog. This compound is more reactive in SN2 reactions but less suited for aqueous-phase applications .

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

- Structural Differences : Adds a chlorine at position 3 alongside the chloromethyl group at position 2.

- Impact : Dual chlorine substituents enhance electrophilicity, making this compound highly reactive in substitution reactions. However, steric hindrance may limit access to the chloromethyl group for further derivatization .

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9)

- Structural Differences : Replaces the chloromethyl and methoxy groups with chlorine and amine (-NH2) groups.

- Impact : The amine group enables hydrogen bonding, improving interactions with biological targets. However, the absence of a chloromethyl group limits its utility in alkylation reactions .

Functional Group Variations

2-(Chloromethyl)-6-methoxypyridine (CAS 405103-68-6)

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0)

- Structural Differences : Substitutes chloromethyl with methyl (-CH3) and places chlorine at position 2.

- Impact : The methyl group increases lipophilicity but reduces reactivity compared to chloromethyl. This derivative is more stable under basic conditions but less versatile in synthetic applications .

Comparative Data Table

| Compound Name | Substituents (Positions) | Reactivity | Solubility | Key Applications |

|---|---|---|---|---|

| 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine | -CH2Cl (2), -OCH3 (3), -CF3 (5) | Moderate (balanced electrophilicity) | Moderate (polar groups) | Pharmaceuticals, agrochemicals |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | -CH2Cl (2), -Cl (3), -CF3 (5) | High (Cl enhances electrophilicity) | Low | Reactive intermediates |

| 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | -CH2Cl (2), -Cl (3), -CF3 (5) | Very High (dual Cl) | Low | Cross-coupling reactions |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | -Cl (2), -NH2 (3), -CF3 (5) | Low (NH2 deactivates ring) | High | Kinase inhibitors |

| 2-(Chloromethyl)-6-methoxypyridine | -CH2Cl (2), -OCH3 (6) | Moderate (positional isomerism) | Moderate | Material science |

Biologische Aktivität

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative known for its diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. This article reviews its biological activity, synthesis, and potential applications, supported by research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF3N0 |

| Molecular Weight | 195.57 g/mol |

| IUPAC Name | 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine |

| InChI | InChI=1S/C7H5ClF3N/c8-6-4-5(12-9)3-1-2-11-7(6)10/h1-4,12H,8H2 |

| Canonical SMILES | ClC(C1=CN=C(C=C1OC)C(F)(F)F)C |

Antimicrobial Properties

Research indicates that pyridine derivatives, including 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine, exhibit significant antimicrobial activity. For instance, a study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Antitumor Activity

The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies revealed that it could effectively reduce the viability of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, thereby modulating their activity .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various trifluoromethyl-pyridine derivatives, including our compound of interest. The results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antitumor Effects

In a comparative study on antitumor agents, 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine was tested against multiple cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types, demonstrating its potential as a lead compound for further development .

Synthesis and Derivatives

The synthesis of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine typically involves chlorination and trifluoromethylation reactions on pyridine precursors. Various synthetic routes have been explored to optimize yield and purity:

- Chlorination : Direct chlorination of methoxy-substituted pyridines.

- Trifluoromethylation : Utilization of trifluoromethylating agents such as trifluoroacetic anhydride under controlled conditions.

Q & A

Q. Q1. What are the key structural and physicochemical properties of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine relevant to experimental design?

The compound features a pyridine core substituted with a chloromethyl group (CH2Cl) at position 2, a methoxy group (OCH3) at position 3, and a trifluoromethyl group (CF3) at position 4. Key properties include:

- Molecular formula : C8H7ClF3NO.

- Reactivity : The chloromethyl group is prone to nucleophilic substitution (e.g., with amines or thiols), while the CF3 group enhances electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.

- Boiling/Melting Points : While not explicitly reported for this derivative, analogs like 2-chloro-5-(trifluoromethyl)pyridine have a boiling point of 152°C and melting point of 28–31°C .

Methodological Insight : Use NMR (¹H/¹³C, 19F) and LC-MS for structural confirmation. Monitor Cl-substitution reactions via TLC or HPLC to track intermediates .

Q. Q2. What are standard synthetic routes for preparing 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine?

Common approaches include:

Chloromethylation : Reacting 3-methoxy-5-(trifluoromethyl)pyridine with formaldehyde and HCl in the presence of ZnCl2 (Lewis acid) .

Multi-step Functionalization : Starting from 2-chloro-5-(trifluoromethyl)pyridine, introduce methoxy and chloromethyl groups via SNAr (methoxylation) and Friedel-Crafts alkylation .

Optimization Tip : Use anhydrous conditions for chloromethylation to minimize hydrolysis. For regioselective substitution, control temperature (e.g., 0–5°C for methoxylation) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents influence regioselective functionalization of this compound?

The CF3 group at position 5 deactivates the pyridine ring, directing electrophiles to the less hindered position 4 or 5. The chloromethyl group at position 2 allows further derivatization (e.g., cross-coupling or nucleophilic displacement). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Case Study : In 2-chloro-5-(trifluoromethyl)pyridine, regioselective Suzuki-Miyaura coupling at position 4 is achieved using Pd catalysts, leveraging the electron-deficient ring .

Q. Q4. How can researchers resolve contradictions in reaction yields during nucleophilic substitution of the chloromethyl group?

Contradictions often arise from competing side reactions (e.g., elimination to form vinyl chlorides or hydrolysis to alcohols). Strategies include:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Base Selection : Weak bases (K2CO3) minimize elimination vs. strong bases (NaH) .

- Kinetic Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation .

Example : Substitution with piperidine in DMF at 60°C achieves >80% yield, whereas aqueous conditions promote hydrolysis .

Q. Q5. What methodologies are effective for analyzing the stability of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine under varying storage conditions?

- Thermal Stability : TGA/DSC to assess decomposition temperatures (CF3 groups enhance thermal stability).

- Hydrolytic Stability : Accelerated aging studies in buffered solutions (pH 1–13) with LC-MS to detect degradation products (e.g., methanol or HCl release).

- Light Sensitivity : UV-Vis spectroscopy under controlled光照 conditions .

Q. Q6. How can computational chemistry guide the design of derivatives for biological activity studies?

- Docking Studies : Model interactions with target proteins (e.g., kinases) using the chloromethyl group as a covalent warhead.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- ADMET Prediction : Assess logP (CF3 increases lipophilicity) and metabolic stability (methoxy groups reduce CYP450 oxidation) .

Example : Derivatives with –SCH3 replacing –OCH3 show improved blood-brain barrier penetration in neurological target studies .

Q. Q7. What strategies mitigate challenges in characterizing trifluoromethyl-containing intermediates via NMR?

- 19F NMR : Utilize coupling patterns (e.g., CF3 as a singlet at ~-60 ppm) to confirm substitution.

- Isotopic Labeling : Synthesize ¹³C-labeled CF3 groups for enhanced sensitivity in complex mixtures.

- Dynamic NMR : Resolve conformational flexibility in methoxy groups using variable-temperature ¹H NMR .

Q. Q8. How do reaction conditions affect the selectivity of cross-coupling reactions involving this compound?

- Buchwald-Hartwig Amination : Use XPhos Pd G3 catalyst for C–N coupling at chloromethyl sites without disturbing the CF3 group.

- Negishi Coupling : Prefer Zn reagents over Mg (Grignard) to avoid nucleophilic attack on the pyridine ring.

- Microwave Assistance : Shorten reaction times (e.g., 30 minutes vs. 12 hours) to suppress side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.